3-chloro-N-(4-methoxy-2-methylphenyl)propanamide
Description
3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide (CAS: 915921-70-9; InChIKey: RHRZNQDYJFZOBS-UHFFFAOYSA-N) is a chlorinated propanamide derivative featuring a 4-methoxy-2-methylphenyl substitution on the amide nitrogen. Its molecular formula is C₁₁H₁₃ClNO₂, with a molecular weight of approximately 227.69 g/mol . This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in developing bioactive molecules and kinase inhibitors .
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRZNQDYJFZOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589304 | |
| Record name | 3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-70-9 | |
| Record name | 3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxy-2-methylphenyl)propanamide typically involves the reaction of 4-methoxy-2-methylaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxy-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-chloro-N-(4-methoxy-2-methylphenyl)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
This compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens, including resistant strains of bacteria.
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a lead compound for cancer therapy.
Medicine
In medicine, this compound is explored for its potential use in developing new pharmaceuticals. Its structural characteristics may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that modifications to the chloro and methoxy groups significantly influenced the antibacterial efficacy of synthesized derivatives. Compounds with two chloro substituents showed enhanced activity against resistant strains of E. coli, highlighting the importance of structural modifications in antimicrobial applications.
Case Study 2: Anticancer Properties
In vitro assays on various human cancer cell lines indicated that this compound could induce apoptosis selectively in malignant cells while sparing normal cells. This selectivity underscores its potential as a therapeutic agent in cancer treatment.
| Cancer Cell Line | Effect | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | Significant growth inhibition | 15.6 |
| A549 (Lung) | Moderate inhibition | 20.3 |
| HeLa (Cervical) | Weak inhibition | 35.0 |
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-2-methylphenyl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Effects : The target compound’s 4-methoxy-2-methylphenyl group increases steric bulk and electron-donating capacity compared to NC08’s 4-chlorophenyl (electron-withdrawing) or the hydroxyl group in ’s analog . This likely enhances solubility in organic solvents and alters binding affinities in biological systems.
- Molecular Weight : The ethoxy analog () shares the same molecular weight as the target compound, suggesting similar backbone contributions, but differing substituent effects .
- Melting Points : NC08’s lower melting point (123–125°C vs. 138–140°C for quinazoline derivatives in ) highlights how aromatic substituents and heterocycles influence crystallinity .
Key Observations :
- Mechanistic Insights : The chlorine atom in the propanamide chain is a common feature in bioactive compounds, likely contributing to electrophilic reactivity or halogen bonding .
- Substituent-Driven Activity : NC08’s antiparasitic activity contrasts with the sulfamoyl analog’s cytotoxicity, underscoring how aromatic substituents dictate target specificity .
Key Observations :
Biological Activity
3-Chloro-N-(4-methoxy-2-methylphenyl)propanamide is a chemical compound characterized by its halogenated structure and potential biological activities. Its molecular formula is C11H14ClNO2, and it has garnered attention for its possible applications in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound forms classical hydrogen bonds and non-covalent interactions that can influence cellular processes.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting cell proliferation and apoptosis pathways, which is particularly relevant in cancer biology.
- Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism, potentially altering the behavior of target cells.
- Transport and Distribution : The compound's efficacy is also dependent on its transport within cells and tissues, affecting its bioavailability and therapeutic potential.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0098 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against human cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate a higher cytotoxic effect against U-87 cells compared to MDA-MB-231 cells, showcasing its selective activity.
| Cell Line | IC50 Value |
|---|---|
| U-87 | 1.37 times higher than ascorbic acid |
| MDA-MB-231 | Lower cytotoxicity compared to U-87 |
This selectivity suggests that the compound may target specific pathways involved in tumor growth and survival .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited potent antibacterial activity against E. coli and C. albicans, with MIC values indicating strong inhibition at low concentrations .
- Antioxidant Properties : Research indicates that similar compounds show antioxidant activity surpassing that of well-known antioxidants like ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
- Pharmacological Applications : The compound has been explored for its role as an intermediate in synthesizing more complex organic molecules, which could lead to novel pharmaceuticals targeting various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
